2,3,3-Trimethylpentane

描述

Significance of Branched Alkanes in Chemical Research

Branched alkanes, a subgroup of hydrocarbons, are characterized by a carbon chain that has one or more carbon atoms bonded to more than two other carbon atoms. This branching structure distinguishes them from their linear counterparts, known as n-alkanes. The general chemical formula for alkanes is CnH2n+2. wikipedia.org Branched-chain alkanes are also referred to as isoparaffins. wikipedia.org

The structure of branched alkanes has a profound impact on their physical and chemical properties. A key characteristic is their thermodynamic stability; branched alkanes are generally more stable than their linear isomers. wikipedia.org This increased stability is reflected in their standard enthalpy change of combustion (ΔcH⊖), which is lower for branched-chain alkanes compared to straight-chain alkanes with the same number of carbon atoms. wikipedia.org

In industrial applications, particularly in the context of fuels, branched alkanes are of considerable importance. They are a significant component of gasoline and contribute to a higher octane (B31449) rating, which enhances the fuel's resistance to knocking in high-performance engines. Furthermore, branched alkanes are a major constituent of hydrocarbons emitted in urban areas and are considered precursors to the formation of secondary organic aerosols (SOA), influencing air quality. copernicus.org The study of their multiphase reactions is crucial for accurately modeling urban atmospheric chemistry. copernicus.org

Research into extremely branched alkanes also pushes the boundaries of chemical theory, examining the steric limits and stability of highly congested molecules. researchgate.net The synthesis and analysis of various branched alkanes, including H-branch and T-branch structures, are essential for understanding the complex composition of petroleum and its environmental impact. plymouth.ac.uk

Scope of Academic Inquiry into 2,3,3-Trimethylpentane

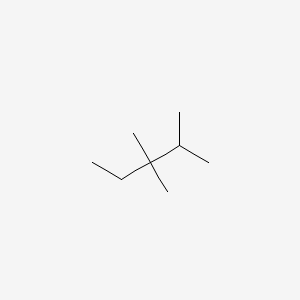

This compound is a specific branched alkane and an isomer of octane with the chemical formula C8H18. wikipedia.org Its structure consists of a pentane (B18724) backbone with a methyl group at the second carbon and two methyl groups at the third carbon. nih.govchemicalbook.inchemicalbook.com Academic inquiry into this compound spans several key areas.

One significant area of research is its thermochemical properties. The National Institute of Standards and Technology (NIST) provides extensive data on its gas-phase and condensed-phase thermochemistry, including its heat of combustion and enthalpy of formation. nist.govnist.govnist.gov These data are fundamental for chemical engineering calculations and for understanding its behavior as a fuel component. chegg.com For instance, the standard heat of combustion for liquid this compound is a critical parameter in assessing its energy content. chegg.com

Another focus of research is its performance as a fuel. Studies have investigated the knock-limited performance of this compound and its blends in engines, comparing it to other high-performance fuels like triptane (2,2,3-trimethylbutane). unt.edu

Furthermore, this compound has been identified in metabolomic studies. It has been detected as a human, bacterial, and mammalian metabolite. wikipedia.orgnih.govchemicalbook.in Research has observed its presence in the volatile organic compounds (VOCs) released from lung cancer cells in vitro and in the headspace of beef during storage, indicating its potential role as a biomarker. thegoodscentscompany.comebi.ac.uk

The synthesis of this compound and related branched alkanes is also a subject of study, often involving methods like the Grignard reaction, although specific synthesis routes for this compound are not as commonly detailed in readily available literature as for some of its isomers.

Finally, its physical properties are well-documented and serve as a basis for its identification and for predicting its behavior in various chemical processes.

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C8H18 | wikipedia.orgchemicalbook.innist.govmolbase.com |

| Molar Mass | 114.23 g/mol | wikipedia.orgnih.gov |

| IUPAC Name | This compound | nih.govchemspider.com |

| CAS Number | 560-21-4 | wikipedia.orgnist.govchemspider.com |

| Appearance | Colourless liquid | wikipedia.org |

| Density | 0.709 g/cm³ | molbase.com |

| Melting Point | -100.93 °C to -100 °C | wikipedia.orgchemicalbook.in |

| Boiling Point | 114.4 °C to 115.0 °C | wikipedia.orgmolbase.com |

| Flash Point | -6 °C to 11.4 °C | chemicalbook.inmolbase.com |

| Standard Enthalpy of Formation (liquid, ΔfH⦵298) | -255.1 to -252.3 kJ mol−1 | wikipedia.org |

| Standard Enthalpy of Combustion (liquid, ΔcH⦵298) | -5.4683 to -5.4657 MJ mol−1 | wikipedia.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3,3-trimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18/c1-6-8(4,5)7(2)3/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVWYBALHQFVFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060333 | |

| Record name | Pentane, 2,3,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Aldrich MSDS] | |

| Record name | 2,3,3-Trimethylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9625 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

27.0 [mmHg] | |

| Record name | 2,3,3-Trimethylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9625 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

560-21-4 | |

| Record name | 2,3,3-Trimethylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=560-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3-Trimethylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Trimethylpentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 2,3,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 2,3,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3-trimethylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,3-TRIMETHYLPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J62AAG7FN0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Mechanistic Elucidation

عمليات الألكلة التي تنتج 2,3,3-ثلاثي ميثيل بنتان

كيمياء ألكلة الأيزوبيوتان-البيوتين

تعد ألكلة الأيزوبيوتان بالبيوتين عملية أساسية في المصافي لإنتاج مكونات بنزين عالية الأوكتان، والمعروفة مجتمعة باسم الألكيلات. d-nb.inforedalyc.org يتكون هذا الألكيلات من خليط معقد من الأيزوبارافينات، حيث تعتبر أيزومرات ثلاثي ميثيل بنتان (TMP) من بين المكونات الأكثر طلبًا نظرًا لأرقام الأوكتان البحثية العالية (RON). d-nb.infoarchivog.com يتضمن التفاعل اتحاد الأيزوبيوتان مع البيوتين (عادةً خليط من 1-بيوتين و 2-بيوتين) في وجود محفز حمضي قوي. core.ac.uk

يبدأ التفاعل ببروتون البيوتين بواسطة المحفز الحمضي لتكوين أيون كاربونيوم البيوتيل. core.ac.ukhep.com.cn يخضع هذا الوسيط بعد ذلك لسلسلة من التفاعلات المعقدة، بما في ذلك إضافة الأيزوبيوتان، وإعادة ترتيب الأيونات الكاربونيومية، وتفاعلات نقل الهيدريد، مما يؤدي في النهاية إلى تكوين هيدروكربونات مشبعة ومتفرعة للغاية، بما في ذلك 2,3,3-ثلاثي ميثيل بنتان. mdpi.comhep.com.cn تعتبر ظروف التفاعل، مثل درجة الحرارة والضغط ونسبة الأيزوبيوتان إلى البيوتين، حاسمة في تحديد توزيع المنتج وانتقائية أيزومرات TMP محددة. acs.org

دور المحفزات الحمضية (مثل حمض الكبريتيك والسوائل الأيونية والزيوليت) في آلية الألكلة

تلعب طبيعة المحفز الحمضي دورًا محوريًا في توجيه مسار تفاعل الألكلة والتأثير على انتقائية المنتج.

حمض الكبريتيك (H₂SO₄): تاريخيًا، كان حمض الكبريتيك هو المحفز الصناعي السائد لألكلة الأيزوبيوتان-البيوتين. d-nb.inforedalyc.org تحدث آلية التفاعل في الطور الحمضي أو عند السطح البيني للحمض والهيدروكربون. acs.org يبدأ حمض الكبريتيك التفاعل عن طريق بروتون البيوتين لتكوين أيونات كاربونيوم البيوتيل. hep.com.cn تسهل قوة الحمض العالية تفاعلات نقل الهيدريد اللاحقة من الأيزوبيوتان، وهي خطوة حاسمة لتجديد سلسلة التفاعل وتكوين منتجات الألكيلات المستقرة. hep.com.cn ومع ذلك، فإن عمليات حمض الكبريتيك تعاني من مشكلات مثل استهلاك الحمض المرتفع، ومخاوف التآكل، والحاجة إلى معالجة الحمض المستهلك. d-nb.info

السوائل الأيونية (ILs): ظهرت السوائل الأيونية، وخاصة تلك التي تعتمد على كلوروألومينات، كبدائل واعدة للمحفزات الحمضية التقليدية نظرًا لضغط البخار المنخفض وإمكانية إعادة التدوير. nih.govepa.gov يمكن تصميم حموضة هذه السوائل الأيونية عن طريق تغيير تركيبها، مما يؤثر على نشاطها التحفيزي وانتقائيتها. mdpi.com في ألكلة الأيزوبيوتان/2-بيوتين، أظهرت السوائل الأيونية ذات الحموضة المزدوجة برونستد-لويس أداءً ملحوظًا. nih.gov يمكن أن يؤدي وجود إضافات مثل كلوريد النحاس (CuCl) في أنظمة السوائل الأيونية إلى تحسين انتقائية ثلاثي ميثيل بنتان بشكل كبير. mdpi.comresearchgate.net يُعتقد أن السوائل الأيونية تعزز قابلية ذوبان الأيزوبيوتان، مما يسهل تفاعلات نقل الهيدريد ويقصر فترة تحريض التفاعل مقارنة بحمض الكبريتيك. researchgate.net

الزيوليت: هي مواد صلبة حمضية ذات مسامية دقيقة توفر مواقع حمضية محددة جيدًا للتحفيز. acs.orgrsc.org في ألكلة الأيزوبيوتان-البيوتين، يمكن للزيوليت، مثل H-Y و BEA، أن يحفز التفاعل بشكل فعال. acs.orgrsc.org يؤثر حجم المسام وبنية الزيوليت بشكل كبير على انتقائية المنتج وعمر المحفز. acs.org تميل الزيوليت إلى تفضيل تكوين أيزومرات معينة من TMP، ويعزى ذلك إلى تأثيرات الحصر داخل بنية الزيوليت. ومع ذلك، فإن تعطيل المحفز السريع بسبب تكوين فحم الكوك داخل المسام الدقيقة يمثل تحديًا كبيرًا لاستخدامها الصناعي. d-nb.infoacs.org أظهرت الزيوليت الهرمية ذات المسامية متعددة الوسائط خصائص محسنة عن طريق تسهيل نقل الجزيئات الضخمة، مما يؤدي إلى انتقائية أعلى لثلاثي ميثيل بنتان وعمر أطول للمحفز. acs.org

دراسات النشاط التحفيزي والانتقائية في تكوين 2,3,3-ثلاثي ميثيل بنتان

تعد انتقائية تكوين 2,3,3-ثلاثي ميثيل بنتان على وجه التحديد معلمة حاسمة في تقييم أداء المحفز. أظهرت الدراسات أن توزيع أيزومرات ثلاثي ميثيل بنتان يختلف اختلافًا كبيرًا باختلاف المحفز وظروف التفاعل.

في الألكلة المحفزة بحمض الكبريتيك، غالبًا ما يتبع توزيع أيزومرات ثلاثي ميثيل بنتان الترتيب التالي من حيث الوفرة: 2,2,4-TMP > 2,3,4-TMP > 2,3,3-TMP > 2,2,3-TMP. hep.com.cn تشير الحسابات الكيميائية الكمومية إلى أن هذا التوزيع يرتبط بالاستقرار النسبي لوسائط الأيونات الكاربونيومية وحواجز الطاقة لمسارات التفاعل المختلفة. hep.com.cn

أظهرت المحفزات السائلة الأيونية القدرة على تغيير هذه الانتقائية. على سبيل المثال، يمكن أن يؤدي استخدام السوائل الأيونية المحتوية على كلوريد النحاس إلى زيادة نسبة ثلاثي ميثيل بنتان إلى ثنائي ميثيل هكسان (DMH) بشكل كبير، مما يشير إلى انتقائية أعلى تجاه منتجات الألكيلات المرغوبة. mdpi.com أظهرت بعض أنظمة السوائل الأيونية، خاصة بعد إعادة استخدامها عدة مرات، انتقائية تزيد عن 80٪ لثلاثي ميثيل بنتان في ظل ظروف تفاعل مُحسَّنة.

يمكن أن تظهر المحفزات الزيوليتية أيضًا انتقائية فريدة. على سبيل المثال، أظهرت دراسة تستخدم زيوليت H-BEA الهرمي انتقائية معززة بشكل كبير لثلاثي ميثيل بنتان مقارنة بزيوليت BEA التقليدي. acs.org يُعزى هذا التحسن إلى تحسين الانتشار داخل بنية المسام الهرمية. acs.org يمكن أن يؤدي تعديل الزيوليت بالمعادن، مثل النيكل والكوبالت والكروم، أو استخدام الكاتيونات الأرضية النادرة إلى تغيير نشاطها التحفيزي وانتقائيتها في تكوين أيزومرات ثلاثي ميثيل بنتان. lidsen.com

فيما يلي جدول يلخص انتقائية أيزومرات ثلاثي ميثيل بنتان المختلفة عبر محفزات مختلفة:

| المحفز | 2,2,4-TMP | 2,3,4-TMP | 2,3,3-TMP | 2,2,3-TMP | المرجع |

| حمض الكبريتيك | سائد | ثانوي | ثانوي | ثانوي | hep.com.cn |

| سائل أيوني (مع Cu) | زيادة الانتقائية | - | زيادة الانتقائية | - | mdpi.com |

| زيوليت H-BEA الهرمي | انتقائية معززة | - | انتقائية معززة | - | acs.org |

تحليل شبكة التفاعل وتوصيف الوسائط

كيمياء الأيونات الكاربونيومية ونظرية الحالة الانتقالية في تحولات الألكان

تقع كيمياء الأيونات الكاربونيومية في صميم آلية ألكلة الأيزوبيوتان. core.ac.ukhep.com.cn الأيونات الكاربونيومية هي وسائط شديدة التفاعل تتميز بذرة كربون موجبة الشحنة. libretexts.org في عملية الألكلة، تتشكل هذه الوسائط عن طريق بروتون البيوتين بواسطة المحفز الحمضي. hep.com.cn يخضع أيون الكاربونيوم الأولي (أو الثانوي) الناتج بسرعة لإعادة ترتيب إلى أيونات كاربونيوم أكثر استقرارًا (ثالثية) من خلال عمليات مثل تحولات الهيدريد والميثيل. hep.com.cnlibretexts.org

تصف نظرية الحالة الانتقالية (TST) معدل التفاعلات الكيميائية من خلال فحص الحالة الانتقالية، وهي تكوين عالي الطاقة للذرات يوجد عند الحد الأقصى للطاقة على طول إحداثيات التفاعل. wizeprep.comwikipedia.org لا يمكن عزل هذه الحالة الانتقالية ولكنها تمثل الحاجز الطاقي الذي يجب التغلب عليه حتى يستمر التفاعل. masterorganicchemistry.com في سياق تحولات الألكان، تساعد نظرية الحالة الانتقالية في فهم حواجز التنشيط النسبية لمسارات التفاعل المختلفة، مثل إضافة الأيونات الكاربونيومية، ونقل الهيدريد، وإعادة ترتيب الأيزومرات. frontiersin.org يؤثر استقرار الحالات الانتقالية المختلفة بشكل مباشر على معدل تكوين المنتجات المختلفة، وبالتالي يحدد انتقائية التفاعل. wizeprep.com على سبيل المثال، سيكون المسار الذي يتضمن حالة انتقالية منخفضة الطاقة أكثر تفضيلاً من الناحية الحركية.

آليات تحول الهيدريد والميثيل

تعد تحولات الهيدريد والميثيل أنواعًا من إعادة ترتيب الأيونات الكاربونيومية التي تعتبر حيوية لتكوين المنتجات النهائية للألكيلات، بما في ذلك 2,3,3-ثلاثي ميثيل بنتان. hep.com.cnlibretexts.org تحدث هذه التحولات لتحويل أيون كاربونيوم أقل استقرارًا إلى أيون أكثر استقرارًا. libretexts.orgmasterorganicchemistry.com

تحول الهيدريد: يتضمن هذا التحول هجرة ذرة هيدروجين مع زوج إلكترونات الترابط الخاص بها (أيون هيدريد) من ذرة كربون مجاورة إلى مركز الأيون الكاربونيومي. libretexts.org على سبيل المثال، يمكن أن يتحول أيون كاربونيوم ثانوي إلى أيون كاربونيوم ثالثي أكثر استقرارًا من خلال تحول 1,2-هيدريد. libretexts.org هذه العملية سريعة بشكل عام وتحدث قبل أن يتمكن النوكليوفيل من مهاجمة الأيون الكاربونيومي الأولي. libretexts.org في آلية الألكلة، يعد نقل الهيدريد من جزيء الأيزوبيوتان إلى أيون كاربونيوم متنامٍ خطوة حاسمة في إنهاء السلسلة، مما ينتج عنه جزيء ألكان مستقر ويجدد أيون كاربونيوم ثلاثي البيوتيل لبدء دورة تفاعل جديدة. hep.com.cn

تحول الميثيل: على غرار تحول الهيدريد، يتضمن تحول الميثيل هجرة مجموعة ميثيل مع زوج إلكترونات الترابط الخاص بها إلى ذرة كربون مجاورة موجبة الشحنة. libretexts.org يعد هذا النوع من إعادة الترتيب مهمًا أيضًا في تكوين أيزومرات الأوكتان شديدة التفرع. يمكن أن يؤدي تسلسل تحولات الهيدريد والميثيل داخل وسائط الأيونات الكاربونيومية C₈⁺ إلى تكوين أيزومرات مختلفة من ثلاثي ميثيل بنتان. hep.com.cn على سبيل المثال، يمكن أن يؤدي أيون كاربونيوم ثلاثي ميثيل بنتان معين إلى أيزومر مختلف من خلال تحول الميثيل، مما يؤدي إلى توزيع المنتجات الملحوظ في الألكيلات. hep.com.cn يعتمد المسار الدقيق الذي يتم اتخاذه على الاستقرار النسبي للأيونات الكاربونيومية الوسيطة وحواجز الطاقة للحالات الانتقالية المعنية.

فيما يلي جدول يوضح أسماء المركبات المذكورة في هذه المقالة:

| اسم المركب |

| 2,3,3-ثلاثي ميثيل بنتان |

| أيزوبيوتان |

| 1-بيوتين |

| 2-بيوتين |

| 2,2,4-ثلاثي ميثيل بنتان |

| 2,3,4-ثلاثي ميثيل بنتان |

| 2,2,3-ثلاثي ميثيل بنتان |

| ثنائي ميثيل هكسان |

| حمض الكبريتيك |

| كلوريد النحاس |

| نيكل |

| كوبالت |

| كروم |

| H-Y زيوليت |

| BEA زيوليت |

Oligomerization and Isomerization Pathways

The industrial synthesis of highly branched alkanes such as 2,3,3-trimethylpentane is predominantly achieved through the oligomerization of light olefins, followed by isomerization and hydrogenation. This process is fundamental in the production of high-octane gasoline. The primary feedstocks are typically C4 olefins, namely isobutylene (B52900) (2-methylpropene) and butenes.

The initial step involves the acid-catalyzed dimerization of these light olefins. When isobutylene is dimerized, it primarily forms a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene. This reaction is often carried out using solid acid catalysts like solid phosphoric acid (SPA) or ion-exchange resins. mdpi.com The mechanism proceeds via carbenium ion intermediates. mdpi.comtandfonline.com An acid catalyst protonates an isobutylene molecule to form a tert-butyl cation. This cation then acts as an electrophile, attacking a second isobutylene molecule to form a C8 carbocation. Deprotonation of this intermediate yields the trimethylpentene isomers.

Following the formation of the initial C8 olefin mixture, skeletal isomerization is a critical step to form the precursors that will yield this compound upon hydrogenation. hep.com.cn This process is also acid-catalyzed and involves intramolecular hydride and methyl shifts within the carbocation intermediates, leading to a rearrangement of the carbon skeleton. hep.com.cn The distribution of the resulting octane (B31449) isomers, including this compound, is influenced by the reaction conditions and the specific carbocation transition states. hep.com.cn Quantum-chemical simulations have shown that the relative content of trimethylpentane isomers in alkylation products follows the order: 2,2,4-trimethylpentane (B7799088) > this compound > 2,3,4-trimethylpentane (B165518) > 2,2,3-trimethylpentane. hep.com.cn

Alternative Synthetic Methodologies and Chemical Transformations

While oligomerization is the dominant industrial route, other laboratory and conceptual pathways exist for the synthesis of branched alkanes.

Grignard Reactions in Branched Alkane Synthesis (Analogous to 2,2,3-Trimethylpentane Synthesis)

Grignard reactions represent a powerful and versatile method for constructing carbon-carbon bonds, making them suitable for the targeted synthesis of complex branched alkanes in a laboratory setting. plymouth.ac.ukfiveable.me These organomagnesium compounds (R-Mg-X) act as potent nucleophiles. unacademy.comacechemistry.co.uk To create a highly branched structure analogous to this compound, a Grignard reagent can be reacted with a ketone. acechemistry.co.uk

For instance, the addition of a tert-butylmagnesium halide to 2-butanone (B6335102) would form a tertiary alcohol intermediate after acidic workup. This alcohol possesses the required carbon skeleton. Subsequent dehydration of this tertiary alcohol, for example using phosphoric acid, would yield a mixture of alkene isomers. plymouth.ac.uk The final step would be the hydrogenation of these alkenes to the saturated alkane. plymouth.ac.uk While highly effective for specific syntheses, the stoichiometric use of magnesium and the sensitivity of Grignard reagents to moisture make this route less economically viable for large-scale fuel production compared to catalytic oligomerization. unacademy.comacechemistry.co.uk

Hydrogenation Reactions in Precursor Conversion

The final step in producing this compound from its unsaturated precursors (trimethylpentenes) is catalytic hydrogenation. epa.gov This reaction saturates the carbon-carbon double bond with hydrogen (H₂). unacademy.com The process is typically carried out using heterogeneous catalysts containing metals such as nickel, platinum, or palladium. epa.govlibretexts.org For example, the hydrogenation of trimethylpentene isomers over a nickel catalyst effectively yields the corresponding trimethylpentane. epa.gov Similarly, palladium on carbon (Pd/C) is a common and efficient catalyst for reducing various alkenes to their corresponding alkanes. organic-chemistry.org

The reaction is generally performed under elevated hydrogen pressure and temperature to ensure complete conversion. tandfonline.com The choice of catalyst and conditions is crucial for the efficiency of the process and the purity of the final product.

Table 1: Common Catalysts in Hydrogenation of Alkenes

| Catalyst | Metal Component(s) | Support Material | Typical Application |

| Raney Nickel | Nickel | Aluminum (leached) | General alkene hydrogenation. libretexts.org |

| Pd/C | Palladium | Activated Carbon | Versatile, for alkenes and alkynes. libretexts.orgorganic-chemistry.org |

| Platinum Catalyst | Platinum | Carbon, Alumina | Full hydrogenation of alkynes to alkanes. libretexts.org |

Novel Catalytic Approaches for C-C Bond Formation and Rearrangements

Modern research in catalysis aims to develop more selective and efficient routes to valuable branched alkanes. These efforts focus on novel materials and catalyst designs that offer greater control over reaction pathways.

Bifunctional and Bimetallic Catalysts: A key area of development is in bifunctional catalysts, which possess both metal sites for hydrogenation/dehydrogenation and acid sites for isomerization. taylors.edu.mybohrium.comresearchgate.net This combination allows for a multi-step process on a single material. bohrium.com The mechanism on such a catalyst involves the dehydrogenation of an alkane to an alkene on a metal site, isomerization of the alkene on an acid site, and subsequent hydrogenation of the branched alkene back to an alkane on the metal site. bohrium.com Zeolites loaded with precious metals like platinum are common examples. bohrium.com Incorporating a second metal to create a bimetallic catalyst can further enhance activity, selectivity, and stability by improving metal dispersion and modifying electronic properties. bohrium.com

Shape-Selective Catalysts: Zeolites and other microporous materials are of particular interest due to their well-defined pore structures, which can impart shape selectivity. onepetro.orgfrontiersin.org The specific geometry of the catalyst's pores can influence which isomers are formed by sterically hindering the formation of bulkier transition states, thereby favoring more compact, highly branched products. onepetro.org

Catalysts for Direct C-H Functionalization: Another frontier is the direct functionalization of alkanes to form C-C bonds, bypassing the need for pre-functionalized starting materials. bohrium.comtdl.org Photocatalysis using halogen radicals or organophotocatalysts has shown potential for activating inert C-H bonds in alkanes for subsequent C-C bond formation. bohrium.com While still an area of active research, these methods hold the promise of more direct and atom-economical synthetic routes to complex hydrocarbons in the future. tdl.org

Theoretical and Computational Investigations

Quantum Chemical Studies of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and, consequently, the stability and reactivity of 2,3,3-trimethylpentane and its associated reactive intermediates.

Electronic Structure Calculations for Carbocation Stability

Carbocations are key intermediates in many reactions involving alkanes, such as alkylation and isomerization. The stability of these positively charged species significantly influences reaction pathways and product distributions. Carbocations are electron-deficient, and their stability is enhanced by any factor that can donate electron density to the positively charged carbon atom. libretexts.org

The stability of carbocations generally follows the order: tertiary > secondary > primary > methyl. libretexts.org This trend is attributed to two main electronic effects:

Inductive Effect: Alkyl groups are more polarizable than hydrogen atoms and can donate electron density through the sigma bond framework, thus stabilizing the positive charge. libretexts.org

Hyperconjugation: This involves the donation of electron density from adjacent C-H or C-C sigma bonds into the vacant p-orbital of the carbocation. libretexts.org The more alkyl substituents there are, the greater the potential for hyperconjugation. libretexts.org

In the context of this compound, the formation of tertiary carbocations is highly favored. Quantum chemical calculations can quantify the relative energies of different carbocation isomers, confirming the stability of tertiary structures. For instance, in sulfuric acid-catalyzed isobutane (B21531)/butene alkylation, quantum-chemical simulations are used to investigate the carbocation transition states and predict the resulting product distribution, which includes various trimethylpentane isomers. hep.com.cnhep.com.cn

Transition State Modeling of Alkylation and Isomerization Pathways

Computational modeling of transition states is crucial for elucidating the mechanisms of complex reactions like alkylation and isomerization. By calculating the energy barriers associated with different reaction pathways, chemists can predict which routes are kinetically favored.

In the alkylation of isobutane with butene to produce high-octane gasoline components like this compound, the reaction proceeds through a series of carbocation intermediates and transition states. hep.com.cnhep.com.cn Quantum-chemical simulations, often using semi-empirical methods, can model these transition states. hep.com.cn These models help to understand the formation and isomerization of octane (B31449) isomers and the subsequent formation of heavier byproducts. hep.com.cnresearchgate.net

Studies have shown that the composition of trimethylpentane isomers in the alkylation products follows the order: 2,2,4-trimethylpentane (B7799088) > this compound > 2,3,4-trimethylpentane (B165518) > 2,2,3-trimethylpentane, a trend that can be rationalized by the relative stabilities of the carbocation intermediates and the energy barriers of the corresponding transition states. hep.com.cnhep.com.cnresearchgate.net The rearrangement of carbocations through hydride and methyl shifts is a key factor in determining the final product distribution. hep.com.cn

Computational Thermochemistry of Alkane Isomers

Computational thermochemistry allows for the accurate prediction of thermodynamic properties such as the standard enthalpy of formation (ΔfH⦵298) and enthalpy of combustion (ΔcH⦵298) for various alkane isomers, including this compound. These calculated values can be compared with experimental data to validate the computational methods.

The NIST Chemistry WebBook provides experimentally determined thermochemical data for this compound. nist.govnist.gov For example, the standard enthalpy of formation for liquid this compound is reported to be in the range of -255.1 to -252.3 kJ mol⁻¹. wikipedia.org Computational studies on pentane (B18724) isomers have demonstrated that modern quantum chemical methods can reproduce experimental thermochemistry with high accuracy, which is essential for developing reliable chemical kinetic models for combustion. acs.org

Molecular Dynamics Simulations for Mechanistic Insight

Molecular dynamics (MD) simulations provide a dynamic picture of molecular motion and interactions over time, offering insights into complex reaction mechanisms that are complementary to static quantum chemical calculations. mdpi.comnih.gov By simulating the movement of atoms and molecules, MD can help to elucidate the role of the solvent or catalyst environment in a reaction. tsukuba.ac.jpmdpi.com

In the context of alkylation, MD simulations can be used to study the behavior of carbocation intermediates in the condensed phase, such as in concentrated sulfuric acid or within the pores of a zeolite catalyst. hep.com.cn These simulations can reveal details about the diffusion of reactants and products, the lifetime of intermediates, and the specific interactions that lead to product formation or catalyst deactivation. While specific MD studies focusing solely on this compound are not extensively detailed in the provided results, the methodology is widely applied to understand the broader class of alkane reactions. hep.com.cnmdpi.com

Application of Chemical Graph Theory and Topological Indices

Chemical graph theory represents molecules as graphs, where atoms are vertices and bonds are edges. researchgate.nete-tarjome.com This abstraction allows for the calculation of numerical descriptors, known as topological indices, which capture information about the size, shape, and branching of a molecule. researchgate.net

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR)

QSPR and QSAR studies aim to build mathematical models that correlate the structural or physical properties of molecules (described by topological indices or other descriptors) with their macroscopic properties or biological activities. refaad.comnaturalspublishing.comlibretexts.org

For alkanes like this compound, QSPR models are frequently used to predict physicochemical properties such as boiling point, molar refraction, and heat of vaporization. refaad.com Various topological indices, including degree-based indices, are calculated and used as variables in these models. refaad.comnaturalspublishing.com For example, a study on octane isomers used topological indices to develop QSPR models for normal boiling points. srce.hr Another study investigated the correlation between ten different degree-based topological indices and several physicochemical properties of alkane isomers, including this compound. naturalspublishing.com

The data below shows various calculated topological indices and experimental physicochemical properties for this compound and some of its isomers, which are used to build QSPR models.

Table 1: Physicochemical Properties and Topological Indices for Selected Octane Isomers

| Compound | Boiling Point (°C) | Molar Refraction | Heat of Vaporization (kJ/mol) | Surface Tension (dyn/cm) | Randić Index |

|---|---|---|---|---|---|

| 2,2,3-Trimethylpentane | 109.84 | 38.92 | 28.2 | 20.67 | 7.9963 |

| 2,2,4-Trimethylpentane | 99.23 | 39.26 | 25.5 | 18.77 | 8.1406 |

| This compound | 114.76 | 38.76 | 29.0 | 20.91 | 7.9410 |

| 2,3,4-Trimethylpentane | 113.7 | 38.85 | - | - | 8.4401 |

Data sourced from multiple QSPR studies. refaad.comnaturalspublishing.comlibretexts.org

These models are valuable for predicting the properties of new or unmeasured compounds based solely on their molecular structure. researchgate.net

Solvent Effects in Chemical Processes Involving this compound

The behavior of this compound in chemical processes is significantly influenced by its properties as a solvent and its interaction with other solvents. As a nonpolar hydrocarbon, its solubility characteristics are governed by the "like dissolves like" principle. solubilityofthings.com This has substantial implications for its use in organic synthesis and the petrochemical industry. solubilityofthings.com

This compound is highly soluble in nonpolar solvents but demonstrates very low solubility in polar solvents. solubilityofthings.com This behavior is critical in reaction environments where its role can be either as the reaction medium or as a reactant. For instance, in organic synthesis, it can be used as a stable aliphatic hydrocarbon solvent. Its inert nature under many conditions makes it a suitable medium for reactions involving nonpolar species.

The effect of a solvent on a chemical process can be profound, sometimes altering thermodynamic parameters of a reaction by orders of magnitude. repositorioinstitucional.mx While this compound itself is relatively unreactive, its interaction with reactants and catalysts can influence reaction pathways and product formation. solubilityofthings.com For example, its branched structure contributes to a higher octane rating, a key property when it is used as a fuel additive in gasoline formulations. solubilityofthings.com The temperature can also affect its solubility, with higher temperatures generally increasing its solubility in nonpolar solvents while having little effect on its insolubility in polar liquids. solubilityofthings.com

Table 2: Solubility Characteristics of this compound

| Solvent Type | Solubility Behavior | Example Solvents |

| Nonpolar | High | Hexane, Benzene solubilityofthings.com |

| Polar | Very Low / Insoluble | Water solubilityofthings.com |

This interactive table summarizes the general solubility of this compound in different solvent classes.

Understanding these solvent effects is essential for optimizing reaction conditions, controlling product yields, and designing separation processes in industrial applications involving this compound.

Isomerism, Conformational Analysis, and Stereochemical Considerations

Constitutional Isomerism within C8H18 Hydrocarbons

The molecular formula C8H18 represents numerous constitutional isomers, which are molecules sharing the same molecular formula but differing in the connectivity of their atoms. vaia.compearson.com There are 18 such structural isomers for octane (B31449), each with unique physical and chemical properties. docbrown.infoquora.comyoutube.comquora.com These isomers can be broadly categorized as straight-chain (n-octane) or branched-chain alkanes. vaia.comstudymind.co.uk 2,3,3-Trimethylpentane is a prominent example of a highly branched isomer of octane. wikipedia.orgnih.govebi.ac.uk

The isomers of octane exhibit a wide range of structural diversity. planetpailly.com They vary from the linear chain of n-octane to highly branched structures like 2,2,3,3-tetramethylbutane. quora.com The connectivity of atoms defines the specific isomer. pearson.com For instance, this compound is characterized by a five-carbon pentane (B18724) backbone with a methyl group at the second carbon and two methyl groups at the third carbon. brainly.in This specific arrangement of atoms distinguishes it from other octane isomers such as 2,2,4-trimethylpentane (B7799088) (iso-octane) or the various dimethylhexanes and methylheptanes. quora.comquora.comwikipedia.org

A systematic approach to identifying all constitutional isomers involves progressively shortening the main carbon chain and arranging the remaining carbon atoms as various alkyl groups. youtube.comquora.com For C8H18, this results in isomers with parent chains of heptane, hexane, and pentane. chegg.com

Table of Selected C8H18 Isomers and their Structures:

| Isomer Name | Structural Formula |

| n-Octane | CH3(CH2)6CH3 |

| 2-Methylheptane | (CH3)2CH(CH2)4CH3 |

| 3-Methylheptane | CH3CH2CH(CH3)(CH2)3CH3 |

| 2,2-Dimethylhexane | (CH3)3C(CH2)3CH3 |

| This compound | CH3CH2C(CH3)2CH(CH3)CH3 |

| 2,2,4-Trimethylpentane | (CH3)3CCH2CH(CH3)2 |

| 2,2,3,3-Tetramethylbutane | (CH3)3CC(CH3)3 |

This table presents a selection of the 18 constitutional isomers of octane to illustrate structural diversity. quora.comquora.com

The degree of branching in C8H18 isomers significantly influences their molecular architecture and, consequently, their reactivity. numberanalytics.com While alkanes are generally considered to have low reactivity due to the strength of their C-C and C-H single bonds, structural differences can lead to variations in their chemical behavior. studymind.co.uknumberanalytics.com

Increased branching leads to more compact, spherical molecular shapes compared to the elongated structure of linear alkanes. studymind.co.uktutorchase.com This compactness can affect intermolecular forces, with highly branched isomers generally exhibiting lower boiling points than their straight-chain counterparts due to a smaller surface area for van der Waals interactions. numberanalytics.comlibretexts.org

From a reactivity standpoint, the stability of carbocation intermediates plays a crucial role. For instance, this compound is noted to react more rapidly with sulfuric acid than 2,2,3-trimethylpentane, a difference attributed to the greater stability of the carbocation formed during the reaction. However, the steric hindrance in highly branched structures can sometimes reduce the accessibility of certain atoms, thereby slowing down reactions. tutorchase.comnumberanalytics.com The presence of tertiary and quaternary carbon centers in molecules like this compound provides sites for different reaction pathways compared to linear or less-branched alkanes.

Structural Comparisons and Connectivity Analysis

Conformational Dynamics of Highly Branched Alkanes

The study of the different spatial arrangements of atoms that result from rotation about single bonds is known as conformational analysis. libretexts.orgsoka.ac.jp For highly branched alkanes like this compound, the conformational landscape is complex due to steric interactions between bulky alkyl groups. lumenlearning.com

The rotation around the C-C bonds in alkanes is not entirely free; it is hindered by torsional strain, which is the resistance to bond twisting. scribd.com The most stable conformations are typically staggered, where the substituents on adjacent carbons are as far apart as possible, while the least stable are eclipsed, where they are aligned. libretexts.org

In highly branched structures, gauche interactions (where bulky groups are staggered but adjacent) and eclipsing interactions involving large groups like methyl or tert-butyl are particularly destabilizing due to steric hindrance. lumenlearning.comscribd.com Molecular dynamics simulations and computational studies are often used to explore the populations of different conformers and the energy barriers between them for complex branched alkanes. acs.org These studies reveal that even in the gas phase, certain conformations are more populated than others, and the rates of transition between them can be calculated. acs.org The conformational preferences can influence the physical properties and reactivity of the molecule.

Environmental Chemistry and Biogeochemical Transformations

Microbial Degradation Pathways of Branched Alkanes

The biodegradation of petroleum hydrocarbons is a critical process for the natural attenuation of contaminated environments. nih.gov Microorganisms have evolved diverse enzymatic systems to utilize alkanes as a source of carbon and energy. researchgate.net However, the degradation of highly branched alkanes such as 2,3,3-trimethylpentane presents a significant metabolic challenge due to steric hindrance around the carbon backbone.

The isolation of microorganisms capable of degrading hydrocarbons is often achieved through enrichment techniques using samples from contaminated sites like soil or water. researchgate.netlu.lv These environments exert selective pressure, favoring the growth of microbes adapted to utilize hydrocarbons as a primary food source. omicsonline.org Numerous bacteria, yeasts, and fungi have been identified as hydrocarbon degraders, including species from the genera Pseudomonas, Acinetobacter, Rhodococcus, Bacillus, and various yeasts like Rhodotorula and Meyerozyma. lu.lvomicsonline.orgresearchgate.netunilag.edu.ng

While many of these organisms readily degrade linear alkanes, the degradation of highly branched isomers is often slower and less complete. ebi.ac.uk Studies on gasoline biodegradation have shown that trimethyl alkanes, including this compound and its isomers like 2,2,4-trimethylpentane (B7799088) (isooctane) and 2,3,4-trimethylpentane (B165518), are among the most recalcitrant components. omicsonline.orgebi.ac.uk For instance, microflora from an unpolluted forest soil were able to degrade most components of a model gasoline mixture but left behind cyclohexane (B81311) and the 2,2,4- and 2,3,4-trimethylpentane isomers. ebi.ac.uk However, microbial communities sourced from gasoline-polluted sites have demonstrated a greater capacity for degradation, with some reinforced consortia achieving complete breakdown of these recalcitrant compounds. ebi.ac.uk A notable example of a specialized bacterium is Mycobacterium austroafricanum IFP 2173, which is capable of using isooctane (B107328) as its sole source of carbon. ethz.ch

The microbial breakdown of alkanes is initiated by an oxidation step, which is typically the rate-limiting phase of the entire pathway. asm.org The specific enzymatic mechanisms depend on the presence or absence of oxygen.

Under aerobic conditions , the initial attack on the alkane molecule is catalyzed by oxygenase enzymes that incorporate molecular oxygen. oup.comifpenergiesnouvelles.fr Several classes of enzymes are known to perform this function:

Cytochrome P450 monooxygenases (CYPs): These enzymes are common in yeasts and some bacteria and hydroxylate alkanes to form primary alcohols. ifpenergiesnouvelles.frresearchgate.net

Membrane-bound non-heme iron monooxygenases (AlkB-type): Found in many bacteria, these enzymes also hydroxylate alkanes, typically those with chain lengths from C5 to C16. asm.orgresearchgate.net They often work in conjunction with accessory proteins that facilitate electron transfer. researchgate.net

Methane monooxygenases (MMOs): These enzymes, found in methanotrophic bacteria, have a broad substrate range and can co-oxidize short-chain alkanes. ifpenergiesnouvelles.fr

Following the initial hydroxylation to a primary alcohol, the catabolic pathway generally proceeds through two more oxidation steps catalyzed by dehydrogenases, first to an aldehyde and then to a carboxylic acid. nih.gov This resulting fatty acid can then enter the central metabolic pathway of β-oxidation. researchgate.net For branched alkanes, subterminal oxidation can also occur, yielding a secondary alcohol that is then converted to a ketone. A subsequent Baeyer-Villiger monooxygenase can insert an oxygen atom to form an ester, which is then hydrolyzed into an alcohol and a carboxylic acid. ifpenergiesnouvelles.fr

Under anaerobic conditions , in the absence of oxygen, bacteria employ different and novel biochemical strategies to activate the stable C-H bonds of alkanes. One of the primary mechanisms discovered is the addition of the alkane to a fumarate (B1241708) molecule, catalyzed by a glycyl-radical enzyme. nih.gov This reaction, typically occurring at a subterminal carbon of the alkane, produces an alkylsuccinate derivative, which can then be further metabolized. nih.gov

Identifying the metabolic byproducts of this compound degradation is key to understanding its biogeochemical fate. While specific studies on this compound are scarce, research on its isomers provides insight into the likely metabolic products. The initial oxidation step dictates the subsequent metabolites.

For instance, the degradation of the closely related isomer 2,2,4-trimethylpentane (isooctane) by Mycobacterium austroafricanum IFP 2173 has been studied. ethz.ch The proposed pathway involves the oxidation of a terminal methyl group to form 2,4,4-trimethylpentanoic acid. This acid is then likely activated with coenzyme A and undergoes β-oxidation. ethz.ch Research on another isomer, 2,3,4-trimethylpentane, has identified several metabolites in male rats, which often share metabolic pathways with microorganisms. These include alcohols and acids resulting from the oxidation of the parent hydrocarbon. ebi.ac.uk

Based on these analogous pathways, the aerobic degradation of this compound would likely produce the following types of metabolites:

| Parent Compound | Proposed Metabolite | Metabolic Step | Reference Isomer Pathway |

|---|---|---|---|

| This compound | 2,3,3-Trimethyl-1-pentanol | Terminal Oxidation (Hydroxylation) | 2,3,4-trimethyl-1-pentanol from 2,3,4-trimethylpentane ebi.ac.uk |

| This compound | 2,3,3-Trimethylpentanoic acid | Oxidation of Alcohol/Aldehyde | 2,4,4-trimethylpentanoate from 2,2,4-trimethylpentane ethz.ch |

| This compound | 2,3,3-Trimethyl-2-pentanol | Subterminal Oxidation (Hydroxylation) | 2,3,4-trimethyl-2-pentanol from 2,3,4-trimethylpentane ebi.ac.uk |

These initial metabolites are typically more water-soluble and less volatile than the parent alkane, influencing their transport and eventual fate in the environment. Further degradation through pathways like β-oxidation would lead to smaller molecules that can be fully mineralized to carbon dioxide and water. ethz.ch

Enzymatic Mechanisms in Hydrocarbon Catabolism

Environmental Transport and Persistence Modeling

The environmental transport and ultimate fate of this compound, a branched-chain alkane, are governed by its distinct physical and chemical properties. As a component of gasoline, its release into the environment is primarily associated with fuel production, use, and spillage. nih.govsolubilityofthings.com Modeling its behavior is crucial for assessing air quality and understanding its environmental impact. solubilityofthings.com

Key to its transport is its high volatility and low water solubility. solubilityofthings.comthegoodscentscompany.com this compound is described as insoluble or having very low solubility in polar solvents like water, while being highly soluble in nonpolar solvents. solubilityofthings.com This characteristic, combined with a high Henry's Law constant, means that when released into water or soil, it has a strong tendency to partition into the gas phase. p2infohouse.org For instance, the calculated evaporation half-life from water for its isomer, 2,2,4-trimethylpentane, is extremely short at approximately 4.1 seconds, highlighting the rapid volatilization expected for such compounds. epa.gov Once in the atmosphere, its persistence is influenced by photochemical reactions. The primary degradation pathway in the atmosphere for alkanes is reaction with hydroxyl (OH) radicals. chemicalbook.com

The persistence of this compound in soil and water is also dictated by its susceptibility to biodegradation. Studies on model gasoline solutions have shown that branched alkanes can be more resistant to microbial degradation than other fuel components. p2infohouse.org However, research indicates that this compound is biodegradable, although the rate can be limited by its low water solubility, which restricts its availability to microorganisms. p2infohouse.org In one laboratory study, the biodegradation of this compound reached 72.1% after 25 days of incubation, a rate slower than some linear alkanes but significantly faster than other highly branched isomers like 2,2,4-trimethylpentane. p2infohouse.org This suggests that while volatilization is the primary and most rapid transport pathway from water and soil, biodegradation represents a slower, yet significant, mechanism for its eventual removal from the environment.

Physicochemical Properties of this compound Relevant to Environmental Transport

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₈ | nih.govwikipedia.org |

| Molecular Weight | 114.23 g/mol | nih.govchemicalbook.in |

| Boiling Point | 114.4 to 115.0 °C | wikipedia.org |

| Vapor Pressure | 27.0 mmHg @ 25 °C | nih.govthegoodscentscompany.com |

| Water Solubility | Extremely low / Insoluble | solubilityofthings.com |

| Henry's Law Constant (kH) | 2.4 nmol Pa⁻¹ kg⁻¹ | wikipedia.org |

This compound as a Volatile Organic Compound (VOC)

This compound is classified as a volatile organic compound (VOC). nih.govwikipedia.orgebi.ac.uk VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, causing them to sublimate or evaporate readily into the surrounding air. oxidationtech.com As a member of the octane (B31449) isomer family, this compound's volatility is evidenced by its relatively low boiling point and high vapor pressure. thegoodscentscompany.comwikipedia.org

Its primary anthropogenic source is petroleum, as it is a constituent of gasoline and diesel fuel. nih.govchemicalbook.com Consequently, it is released into the atmosphere through vehicle emissions and the handling and evaporation of fuels. chemicalbook.comacs.org The study of its emissions and reactivity in the atmosphere is important for air quality assessment, as VOCs are precursors to the formation of photochemical smog and secondary organic aerosols. solubilityofthings.comacs.org

Beyond its industrial origins, this compound has been identified as a metabolite in various biological systems, including humans and bacteria. nih.govwikipedia.orgchemicalbook.inebi.ac.ukchemicalbook.com This endogenous production distinguishes it from many other environmental pollutants that are solely of external origin.

In humans, research has pointed towards the in-vivo production of this compound. A study analyzing the breath of healthy volunteers found a strongly positive mean alveolar gradient, where the concentration in exhaled breath was significantly higher than in the inspired air. nih.gov This finding is consistent with the compound being a metabolite manufactured within the body. nih.gov Further research using in-vitro cell cultures has corroborated these findings. One study demonstrated a significant increase in the concentration of this compound in the headspace of the human lung cancer cell line CALU-1 after 18 hours of incubation, suggesting it is released by these cells. nih.govspringermedizin.de This production in cancer cells has been linked to processes such as the peroxidation of phospholipid membranes. frontiersin.org

In the microbial world, certain bacteria have been shown to produce this compound, particularly under conditions of chemical stress. ebi.ac.ukfrontiersin.org A study investigating the "volatolome" (the profile of VOCs) of soil bacteria Pseudomonas fluorescens and Bacillus megaterium found that the production of this compound increased when the bacteria were exposed to certain pesticides. frontiersin.org For example, P. fluorescens showed higher levels of the compound when exposed to the pesticides deltamethrine and sulcotrione (B48614). frontiersin.org This suggests that its production may be part of a metabolic response to oxidative stress induced by the chemical exposure. frontiersin.org

Research Findings on Metabolic Production of this compound

| Biological System | Study Type | Key Finding | Reference |

|---|---|---|---|

| Human (Homo sapiens) | In-vivo breath analysis | Strongly positive alveolar gradient observed, indicating endogenous production. | nih.gov |

| Human Lung Cancer Cells (CALU-1) | In-vitro cell culture | Significant increase in headspace concentration after 18 hours of incubation. | nih.gov |

| Bacteria (Pseudomonas fluorescens) | In-vitro pesticide exposure | Increased production when exposed to deltamethrine and sulcotrione pesticides. | frontiersin.org |

| Bacteria (Bacillus megaterium) | Metabolite database entry | Listed as a metabolite of this species. | ebi.ac.uk |

The identification of this compound as a product of specific biological and industrial processes has led to research into its use as a VOC marker for both medical diagnostics and environmental monitoring.

In the context of medical research, its elevated production by lung cancer cells has positioned it as a potential biomarker for disease detection. acs.org Studies have found that the concentration of this compound, among other branched alkanes, was higher in the headspace of lung cancer cells compared to normal cells. nih.govacs.org This line of inquiry is part of the growing field of "volatolomics," which seeks to identify disease signatures through the analysis of VOCs in breath or from cell cultures. frontiersin.org

In environmental science, this compound is monitored as an indicator of pollution from fossil fuels. It has been quantified in air quality studies analyzing vehicle emissions. acs.orgalberta.ca For example, one comprehensive analysis of motor vehicle emissions reported the average concentration of this compound and its isomer 2,3-dimethylhexane (B1346964) in roadway air samples. acs.org Furthermore, research into bacterial responses to environmental contamination has highlighted the potential of using this compound as a biomarker for ecotoxicology. frontiersin.org The discovery that its production by soil bacteria increases upon exposure to specific pesticides suggests it could serve as a signature of pesticide contamination in the environment. frontiersin.org This could provide a novel method for assessing the chemical stress on microbial ecosystems. ebi.ac.ukfrontiersin.org

Advanced Analytical and Methodological Applications in Research

Development of Separation Techniques Utilizing 2,3,3-Trimethylpentane

This compound plays a crucial role as a reference compound in the optimization and validation of separation methods, particularly in the field of gas chromatography.

This compound is a known component of automotive gasoline and is included in reference alkylate standards used for detailed hydrocarbon analysis. zodiaclifesciences.com In the standardized test method for identifying components in automotive gasoline using gas chromatography (GC), this compound is a listed analyte. publications.gc.ca Its presence in reference gasoline samples helps in the calibration and validation of GC methods aimed at quantifying the paraffin, olefin, naphthene, and aromatic (PONA) content of fuels. publications.gc.ca

The distinct elution characteristics of this compound, along with its isomers like 2,3,4-trimethylpentane (B165518) and 2,2,4-trimethylpentane (B7799088) (isooctane), allow it to serve as a benchmark for assessing column performance and method accuracy. publications.gc.ca However, a critical consideration in its use is its potential to co-elute with other gasoline components. Specifically, under certain chromatographic conditions, this compound and toluene (B28343) may not be fully separated. publications.gc.ca This necessitates the use of high-resolution capillary columns and GC integrators with advanced peak processing capabilities, such as peak expansion and perpendicular drop, to ensure accurate quantification, especially when the concentration ratio of these two compounds is high. publications.gc.ca The reliable identification of this compound is often supported by the presence of its isomers, as its concentration is typically lower than that of 2,3,4-trimethylpentane in gasoline samples. publications.gc.ca

The retention index (RI) is a fundamental parameter in gas chromatography that helps in the identification of compounds by normalizing their retention times to those of adjacent n-alkanes. The RI of a compound is dependent on the properties of the stationary phase used in the GC column. For this compound, retention index studies have been conducted on various stationary phases to characterize its chromatographic behavior.

The Kovats retention index, a widely used system, has been determined for this compound on columns of different polarities. These studies are essential for developing robust analytical methods for complex hydrocarbon mixtures, such as fuels. dtic.mil By comparing the retention indices of a compound on different stationary phases (e.g., a non-polar and a polar column), a unique "fingerprint" can be generated, aiding in its unambiguous identification. dtic.mil For instance, statistically reliable Kovats indices have been generated for a large number of hydrocarbons, including this compound, on both non-polar and polar capillary columns, providing a valuable database for fuel characterization. dtic.mil

Table 1: Kovats Retention Indices for this compound on Different Stationary Phases

| Stationary Phase Type | Column | Kovats Index |

|---|---|---|

| Non-Polar | A | 747.10 |

| Polar | B | 751.82 |

Data sourced from a study on hydrocarbon fuels using temperature-programmed glass capillary gas chromatography. dtic.mil

Gas Chromatography as a Reference Standard for Complex Mixture Analysis

Role in Spectroscopic Studies of Molecular Interactions

As a nonpolar solvent, this compound provides a specific environment for studying molecular interactions where dipole-dipole and hydrogen bonding forces are minimized.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This change, observed in UV-Visible absorption spectra, provides insights into the solute's electronic structure and its interactions with the solvent. psu.edumdpi.com In nonpolar media like this compound, solute-solvent interactions are dominated by weak London dispersion forces. libretexts.org

While specific solvatochromic studies using this compound as the primary solvent are not extensively documented in readily available literature, its properties are ideal for such investigations. Researchers often use a range of solvents with varying polarities to study solvatochromic dyes. psu.edumdpi.com A highly nonpolar, non-aromatic solvent like this compound would serve as a baseline, representing an environment with minimal specific interactions (like hydrogen bonding or strong dipole interactions). libretexts.orgokstate.edu This allows for the isolation and study of the dye's intrinsic electronic properties and its response to the very weak, non-specific van der Waals forces, providing a clearer understanding of the fundamental interactions at play. okstate.edu

When a nonpolar solute dissolves in a nonpolar solvent like this compound, the solute-solute, solvent-solvent, and solute-solvent interactions are all London dispersion forces of comparable magnitude. libretexts.org Such solutions are considered to be close to ideal. The strength of these interactions generally increases with the size and surface area of the molecules involved. libretexts.org

The behavior of polymers in different solvents is also a key area of study. The polymer/solvent interaction parameter (χ) quantifies the interaction energy between a polymer and a solvent. For the system of this compound, this parameter has been determined, providing quantitative data on its interaction with polymeric materials. allenpress.com

Table 2: Interaction and Physical Parameters for this compound

| Parameter | Value | Temperature (°C) |

|---|---|---|

| Polymer/Solvent Interaction (χ) | 7.30 | 20 |

| Molar Volume (cm³/mol) | 157.4 | 20 |

Data sourced from a study on polymer/solvent interaction parameters. allenpress.com

Solvatochromic Investigations in Nonpolar Media

Advanced Characterization in Reaction Monitoring and Kinetic Studies

Detailed kinetic models for the combustion of fuels like gasoline require accurate data on the reaction rates of their individual components. researchgate.net While specific kinetic studies focusing solely on this compound are less common than for its more famous isomers, its inclusion in complex reaction mechanisms for gasoline surrogates is essential for accurate modeling of engine performance and pollutant formation. researchgate.nettandfonline.com Furthermore, as a volatile organic compound (VOC), this compound and its isomers are subjects of atmospheric chemistry studies, which investigate their reaction pathways with atmospheric oxidants like the hydroxyl radical (OH) to understand their contribution to air quality and atmospheric processes. wikipedia.orgca.govebi.ac.uk

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,2,4-trimethylpentane |

| This compound |

| 2,3,4-trimethylpentane |

| n-alkanes |

| Toluene |

| Paraffins |

| Olefins |

| Naphthenes |

| Aromatics |

Future Research Directions and Emerging Applications in Chemical Science

Development of Sustainable Synthetic Routes

The transition away from fossil fuel dependence is a paramount goal in modern chemistry, spurring research into renewable pathways for producing valuable hydrocarbons. Future research is intensely focused on creating sustainable methods for synthesizing 2,3,3-trimethylpentane and other branched alkanes, moving beyond traditional petrochemical routes.

A significant area of development involves the utilization of biomass-derived feedstocks. rsc.orgrsc.orgacs.orgresearchgate.net Lignocellulose, an abundant and non-food-competing resource, can be broken down into platform molecules like acetone (B3395972), furfural (B47365), and xylose. rsc.orgacs.org Researchers have demonstrated the direct synthesis of C6–C15 branched alkanes from the self-condensation and subsequent hydrodeoxygenation of acetone derived from lignocellulose, achieving high carbon yields of around 80%. rsc.orgcolab.ws Another promising strategy involves the aldol (B89426) condensation of furfural (from xylose dehydration) with ketones like methyl isobutyl ketone (MIBK), followed by hydrodeoxygenation to produce jet fuel-range branched alkanes. acs.orgresearchgate.net These biomass-to-fuel pathways represent a critical step towards a circular carbon economy.

Biocatalysis also presents a sustainable frontier. While the direct enzymatic synthesis of this compound is not yet established, research into enzyme recruitment and engineering holds promise. nih.govvapourtec.com Studies have shown that certain microorganisms can be engineered to metabolize recalcitrant branched hydrocarbons, suggesting that biosynthetic pathways could be designed for their production. nih.gov Furthermore, naturally occurring branched alkanes in organisms like blue-green algae are being investigated as potential models for biological production systems. rsc.org

Advanced Catalytic Systems for Selective Transformations

The selective synthesis of a specific isomer like this compound from linear or less-branched alkanes is a significant catalytic challenge. The primary industrial method, alkane isomerization, is undergoing substantial evolution through the design of advanced catalytic systems that offer higher selectivity and efficiency.

Bifunctional catalysts, which possess both metal sites for hydrogenation/dehydrogenation and acid sites for skeletal rearrangement, are central to this research. researchgate.net Future developments are focused on optimizing the support material and the active metals.

Zeolite-Based Catalysts: Zeolites such as ZSM-5, Beta, and mordenite (B1173385) are widely studied for their shape-selective properties. sci-hub.redresearchgate.net The pore size and topology of the zeolite framework are critical in controlling the distribution of isomers. capes.gov.br For instance, narrow tubular molecular sieves like SAPO-31 and ZSM-48 have shown high selectivity for the hydroisomerization of n-octane, favoring the formation of specific monomethyl isomers. capes.gov.br Research aims to fine-tune zeolite acidity and structure to maximize the yield of desired multi-branched products like trimethylpentanes. sci-hub.red

Tungstated Zirconia Catalysts: Platinum supported on tungstated zirconia (Pt/WO₃–ZrO₂) has emerged as a highly effective catalyst. rsc.orgconicet.gov.ar Recent work has shown that creating a mesoporous structure allows for better diffusion and accessibility, leading to high n-hexane conversion (up to 85 mol%) and superior selectivity towards bi-ramified isomers compared to conventional catalysts. rsc.org The performance is linked to the domain size of the tungsten oxide clusters, which dictates the balance of Brønsted acid sites required for the isomerization reaction. rsc.orgrsc.org

Bimetallic and Promoter-Modified Catalysts: The addition of a second metal to a catalyst can significantly enhance its activity, selectivity, and stability. bohrium.com Bimetallic systems like Pt-Pd and Pt-Re are being explored to improve dispersion and resistance to deactivation. bohrium.com The addition of nickel to Pd/HY zeolite catalysts has been found to enhance n-octane conversion and isomerization selectivity at specific concentrations. researchgate.net Gallium-based catalysts are also being investigated as additives that can create synergistic Lewis-Brønsted acid pairs, boosting dehydrogenation and isomerization performance. mdpi.com

Table 1: Performance of Various Catalytic Systems in Alkane Isomerization

| Catalyst System | Feed | Key Findings | Reference |

|---|---|---|---|

| Pt/WO₃–ZrO₂ (Mesoporous) | n-Hexane | Achieved up to 85 mol% conversion with high selectivity to bi-ramified isomers (e.g., 2,2-dimethylbutane). | rsc.org |

| Ni/H-Beta Zeolite | n-Octane | Showed the highest selectivity for isomerization of n-octane compared to Ni/ZSM-5 and Ni/Mordenite. | sci-hub.red |

| Pt-Pd/SAPO-31 | n-Octane | Highly selective for hydroisomerization, with monomethyl isomers as major products. High acid strength led to a higher reaction rate. | capes.gov.br |

| SO₄/ZrO₂‐Al₂O₃ | Polyethylene (B3416737) | Effectively converted waste polyethylene into gasoline-range hydrocarbons with 90.1% branched alkanes in the C₄–C₁₃ fraction. | bohrium.comnih.gov |

| Pt/SZ (Sulfated Zirconia) | n-Heptane | Achieved ~53% conversion at 473 K, with methylhexanes and dimethylpentanes as main products. | nih.gov |

Integration of Computational and Experimental Approaches for Reaction Discovery

The synergy between computational modeling and experimental validation is accelerating the discovery and optimization of chemical reactions and catalysts. For a molecule like this compound, this integrated approach provides unprecedented insight into its formation and behavior.

Density Functional Theory (DFT) has become an indispensable tool for studying reaction mechanisms at the molecular level. frontiersin.org Researchers use DFT calculations to:

Understand Catalyst-Substrate Interactions: DFT can model how reactants adsorb onto catalyst surfaces and identify the most stable intermediate structures. For tungstated zirconia catalysts, DFT calculations have confirmed that intermediate-sized tungsten oxide clusters provide the optimal balance of strength and number of acid sites for isomerization. rsc.orgrsc.org

Elucidate Reaction Pathways: Computational studies can map out the energy landscapes of complex reactions. For instance, quantum-chemical simulations of sulfuric acid-catalyzed alkylation have been used to predict the relative concentrations of different octane (B31449) isomers, including this compound. hep.com.cn These models showed that the product distribution favors 2,2,4-trimethylpentane (B7799088), followed by this compound, which aligns well with experimental data. hep.com.cn

Predict Spectroscopic and Thermodynamic Properties: Theoretical calculations can predict properties like vibrational frequencies (FTIR, Raman) and NMR spectra, which can then be compared with experimental results to confirm molecular structures and conformers. dntb.gov.ua Standard heats of formation for various trimethylpentane isomers have also been calculated, providing crucial thermodynamic data. acs.org

This integrated approach allows for a more rational design of catalysts and reaction conditions. By predicting which catalyst modifications will favor the desired reaction pathway, computational chemistry significantly reduces the time and resources required for experimental screening.

Understanding Complex Environmental Cycling of Branched Hydrocarbons

The environmental fate of this compound and related branched alkanes is a critical area of research, driven by the need to understand their persistence, transport, and potential for bioremediation. solubilityofthings.com

Biodegradation: The highly branched structure of this compound makes it relatively resistant to microbial degradation compared to its linear counterparts. nih.govuni-greifswald.de Studies have shown that alkyl branching can hinder the uptake of hydrocarbons by microorganisms and inhibit key metabolic enzymes. nih.govuni-greifswald.de This resistance means that branched alkanes can persist longer in contaminated environments. However, ongoing research is identifying microbial strains and enzymatic pathways capable of breaking down these recalcitrant compounds. nih.gov For example, some Pseudomonas strains can be adapted to metabolize certain branched hydrocarbons, opening the door for developing bioremediation strategies. nih.gov

Atmospheric Chemistry: As a volatile organic compound (VOC), this compound can be released into the atmosphere, where its primary degradation pathway is reaction with hydroxyl (OH) radicals. nih.gov Studies on the closely related isomer 2,3,4-trimethylpentane (B165518) show that this reaction produces a variety of smaller oxygenated compounds. nih.gov Understanding these atmospheric reactions is crucial for accurately modeling air quality and the formation of secondary pollutants like ozone and particulate matter.

Table 2: Major Products from the Reaction of OH Radicals with 2,3,4-Trimethylpentane (an Isomer of this compound)

| Product | Molar Yield (%) |

|---|---|

| Acetone | 76 ± 11% |

| Acetaldehyde | 47 ± 6% |

| 3-Methyl-2-butanone | 41 ± 5% |

| 2-Propyl nitrate | 6.2 ± 0.8% |

| 3-Methyl-2-butyl nitrate | 1.6 ± 0.2% |

Data from a study on 2,3,4-trimethylpentane, which serves as a model for the atmospheric degradation of trimethylpentanes. nih.gov

Interestingly, this compound has also been identified as a human and bacterial metabolite, detected in human breath. ebi.ac.uk This finding suggests it is part of complex biological cycles that are not yet fully understood.

Novel Applications in Materials Science and Green Chemistry

While the primary use of this compound remains as a high-octane fuel component, emerging research is positioning it and other branched alkanes as key products in the burgeoning field of green chemistry, particularly in the context of a circular economy.

A groundbreaking application is the chemical upcycling of plastic waste. Researchers have developed catalytic processes to convert waste polyethylene, a major environmental pollutant, into valuable gasoline-range hydrocarbons. bohrium.comnih.gov Using a sulfated zirconia-alumina catalyst, polyethylene can be transformed with high yield (73.3%) into a liquid fuel where over 90% of the C₄–C₁₃ fraction consists of branched alkanes. bohrium.comnih.gov This process not only provides a method for recycling plastic waste but also produces high-quality fuel components, turning a low-value waste stream into a high-value product.

The synthesis of branched alkanes from renewable biomass, as detailed in section 7.1, is another cornerstone of its application in green chemistry. rsc.orgacs.org Producing high-performance "drop-in" fuels from non-petroleum sources is essential for decarbonizing the transportation sector. The ability to catalytically convert biomass-derived molecules into specific isomers like this compound is a key enabler of this transition.

While direct applications in synthesizing new materials are less explored, the use of branched alkanes as green solvents or as components in specialized lubricant formulations represents a potential area for future research. Their unique physical properties, stemming from their compact and branched structure, could be leveraged in applications requiring specific viscosity, volatility, and thermal stability. solubilityofthings.com

常见问题

Q. What experimental considerations are critical for detecting this compound in biological systems?

- Methodological Answer : Optimize sampling protocols to account for volatility, using headspace solid-phase microextraction (HS-SPME) paired with GC-MS. Validate sensitivity via limits of detection (LOD), such as 0.127 ppbv, and ensure linear regression models (R² ≥ 0.996) for calibration . Partitioning ratios (e.g., 1.89 ppb Cells/ppb Medium) must be calculated to distinguish cellular uptake from background medium concentrations .

Q. How can researchers resolve ambiguities in the IUPAC nomenclature of branched alkanes like this compound?

- Methodological Answer : Apply systematic numbering to prioritize the lowest possible locants for substituents. For this compound, confirm the tertiary carbon (C3) as the branch point, ensuring alphabetical ordering of substituents in cases of differing alkyl groups . Cross-validate with databases like Beilstein (Reference 4-01-00-00445) .

Advanced Research Questions

Q. What factors dictate regioselectivity in substitution reactions involving this compound?

- Methodological Answer : Steric hindrance from the three methyl groups at C3 directs electrophilic attack (e.g., by IBr) to the adjacent tertiary carbon (C2). Computational modeling of transition states using density functional theory (DFT) can predict major products, while experimental validation via <sup>1</sup>H NMR quantifies product ratios .